molecular formula C16H15N3O5 B11549919 N'-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B11549919
M. Wt: 329.31 g/mol
InChI Key: TWJRUKQDBIIUJV-LICLKQGHSA-N
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Description

N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a methoxyphenyl group, a nitrophenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or bacterial growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrophenoxy groups allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C16H15N3O5/c1-23-14-7-5-12(6-8-14)10-17-18-16(20)11-24-15-4-2-3-13(9-15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+

InChI Key

TWJRUKQDBIIUJV-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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